molecular formula C12H14N2O4S B1461513 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid CAS No. 1094316-25-2

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid

Cat. No.: B1461513
CAS No.: 1094316-25-2
M. Wt: 282.32 g/mol
InChI Key: BNSXBJKKUDQORL-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid is a chemical compound with the molecular formula C12H14N2O4S and a molecular weight of 282.32 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid typically involves the reaction of benzothiazole derivatives with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring in its structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-14(8-4-7-11(15)16)12-9-5-2-3-6-10(9)19(17,18)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXBJKKUDQORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Reactant of Route 2
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Reactant of Route 4
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Reactant of Route 5
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Reactant of Route 6
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid

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